1-(4-Butoxy-3-methoxyphenyl)propan-2-one
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Overview
Description
1-(4-Butoxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C14H20O3. It is a derivative of acetophenone, characterized by the presence of butoxy and methoxy substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxy-3-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Butoxy-3-methoxyphenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a butoxy group.
1-(4-Methoxyphenyl)propan-2-one: Lacks the butoxy substituent, making it less hydrophobic.
1-(4-Butoxyphenyl)propan-2-one: Similar but lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one is unique due to the presence of both butoxy and methoxy groups, which influence its chemical reactivity and physical properties. These substituents can enhance its solubility in organic solvents and modify its interaction with biological targets .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C14H20O3/c1-4-5-8-17-13-7-6-12(9-11(2)15)10-14(13)16-3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
FRVLEISJQXXOTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)C)OC |
Origin of Product |
United States |
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